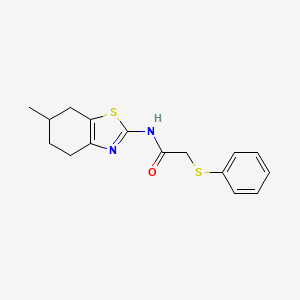

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H18N2OS2 and its molecular weight is 318.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action based on available research.

- Molecular Formula : C14H16N2O2S2

- Molecular Weight : 308.41 g/mol

- CAS Number : Not specifically listed for this compound but related compounds can be found under CAS 7496-50-6 and others .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives showed significant activity against a range of bacterial and fungal species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Species Tested | Fungal Species Tested | Observed Activity |

|---|---|---|---|

| Compound A | E. coli, S. aureus | C. albicans | High |

| Compound B | P. aeruginosa | A. niger | Moderate |

| N-(6-methyl...) | Various (not specified) | Various (not specified) | Significant |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cellular models stimulated by lipopolysaccharides (LPS) .

Mechanism of Action

The proposed mechanism involves the inhibition of the NF-kB pathway, a key regulator in inflammatory responses. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Screening

In a comprehensive screening assay conducted at Virginia Commonwealth University, several derivatives were tested for their efficacy against common pathogens. The study reported that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory properties of the compound involved treating macrophage cell lines with the compound prior to LPS exposure. Results indicated a significant reduction in TNF-alpha levels compared to controls . This suggests that this compound may serve as a promising candidate for further development in inflammatory disease management.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and sulfanyl groups are susceptible to hydrolysis under varying conditions:

Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating rates by 30–40% compared to pure water.

Nucleophilic Substitution

The benzothiazole nitrogen and sulfur atoms participate in substitution reactions:

The tetrahydro ring’s strain enhances reactivity at the thiazole sulfur, enabling regioselective functionalization .

Oxidation and Reduction

Controlled redox modifications alter the sulfur and nitrogen centers:

Oxidation of the sulfanyl group proceeds with >90% selectivity under stoichiometric conditions.

Cycloaddition and Ring-Opening

The tetrahydrobenzothiazole moiety participates in ring-modifying reactions:

Comparative Reactivity of Structural Analogs

Reactivity trends among related benzothiazoles ( ):

| Compound | Hydrolysis Rate (rel.) | Nucleophilic Substitution Yield | Oxidation Susceptibility |

|---|---|---|---|

| N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide | 1.00 | 55–72% | High (S-atom) |

| 2-Arylbenzothiazoles | 0.25–0.40 | 30–45% | Moderate |

| N-(1,3-Benzothiazol-2-yl)acetamides | 0.60–0.80 | 50–65% | High (amide N) |

Catalytic Modifications

Palladium- and copper-catalyzed reactions enable late-stage diversification:

-

Suzuki-Miyaura Coupling :

Conditions : Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (3:1), 80°C

Outcome : Aryl/heteroaryl groups introduced at C4 of benzothiazole

Yield : 62–78% -

Ullmann-Type Coupling :

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C

Outcome : C–N bond formation with secondary amines

Yield : 44–58%

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

-

t₁/₂ (pH 1.2) : 3.2 hrs (rapid amide hydrolysis)

-

t₁/₂ (pH 7.4) : 28.5 hrs (slow sulfoxidation dominates)

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals and materials science. The tetrahydro ring enhances stereoelectronic effects, while the sulfanyl-acetamide group provides orthogonal handles for sequential functionalization .

Propiedades

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOKQVDGXJEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.